3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride
Description
International Union of Pure and Applied Chemistry Naming and Systematic Classification
The compound bears the systematic International Union of Pure and Applied Chemistry name 3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione;hydrochloride, which precisely describes its molecular architecture. This nomenclature reflects the hierarchical naming conventions that prioritize the thiazolidinedione core as the parent structure, with the pyrrolidine substituent designated at the 3-position. The systematic classification places this compound within the broader family of thiazolidinediones, which are characterized by their five-membered heterocyclic ring containing both sulfur and nitrogen atoms.
The Chemical Abstracts Service registry number 1864054-07-8 provides a unique identifier for this specific compound, distinguishing it from related structures within chemical databases. The classification system recognizes this compound as a member of the heterocyclic compounds category, specifically falling under the subcategories of both pyrrolidines and thiazolidinediones. The presence of the hydrochloride salt designation indicates the formation of an ionic complex between the organic base and hydrochloric acid, which significantly affects the compound's solubility and stability characteristics.
The systematic nomenclature also reflects the compound's relationship to the parent thiazolidinedione structure, which consists of a five-membered ring containing carbon, nitrogen, and sulfur atoms with two carbonyl groups positioned at the 2 and 4 positions. The pyrrolidine substituent, itself a five-membered saturated nitrogen-containing heterocycle, attaches to the thiazolidinedione framework through a nitrogen-carbon bond, creating a distinctive molecular architecture that combines two important pharmacophoric elements.
Molecular Formula and Physicochemical Properties
The molecular formula C₇H₁₁ClN₂O₂S accurately represents the atomic composition of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride, with a corresponding molecular weight of 222.69 grams per mole. This formula encompasses seven carbon atoms forming the bicyclic framework, eleven hydrogen atoms distributed across the ring systems and the hydrochloride component, one chlorine atom from the hydrochloride salt, two nitrogen atoms present in both the pyrrolidine and thiazolidinedione rings, two oxygen atoms constituting the carbonyl functionalities, and one sulfur atom integral to the thiazolidinedione core structure.
The topological polar surface area of 49.41 square angstroms indicates moderate polarity characteristics, while the calculated logarithm of the partition coefficient value of 0.4655 suggests favorable aqueous solubility properties. These physicochemical parameters significantly influence the compound's behavior in biological systems and chemical reactions. The hydrogen bond acceptor count of four reflects the presence of electronegative oxygen and nitrogen atoms capable of participating in intermolecular interactions, while the single hydrogen bond donor indicates limited capacity for donating hydrogen atoms in hydrogen bonding interactions.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₂S | - |
| Molecular Weight | 222.69 | g/mol |
| Topological Polar Surface Area | 49.41 | Ų |
| Logarithm of Partition Coefficient | 0.4655 | - |
| Hydrogen Bond Acceptors | 4 | count |
| Hydrogen Bond Donors | 1 | count |
| Rotatable Bonds | 1 | count |
The Simplified Molecular Input Line Entry System representation C1CNCC1N2C(=O)CSC2=O.Cl provides a linear notation that encodes the complete molecular structure, including the connectivity between atoms and the presence of the chloride ion. The rotatable bond count of one indicates restricted conformational flexibility, primarily associated with the connection between the pyrrolidine and thiazolidinedione ring systems. This limited rotational freedom contributes to the compound's relatively rigid three-dimensional structure and influences its molecular recognition properties.
Isomeric Forms and Stereochemical Considerations
The structural analysis of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride reveals important stereochemical considerations arising from the presence of asymmetric centers within its molecular framework. The pyrrolidine ring system contains a stereogenic carbon at the 3-position where the substitution occurs, creating the potential for stereoisomeric forms that differ in their spatial arrangement of atoms. These stereoisomers represent distinct compounds with identical molecular formulas but different three-dimensional orientations of their constituent atoms, which can significantly impact their chemical and biological properties.
The thiazolidinedione moiety itself contributes additional stereochemical complexity through its five-membered ring conformation, which can adopt various puckered arrangements depending on the substitution pattern and environmental factors. The connection between the pyrrolidine and thiazolidinedione rings creates a conformationally restricted system where the relative positioning of these heterocyclic components influences the overall molecular geometry. The stereochemical considerations become particularly important when evaluating the compound's interactions with biological targets or its behavior in asymmetric chemical transformations.
Research into thiazolidinedione derivatives has demonstrated that stereochemical variations can profoundly affect biological activity profiles, with different stereoisomers often exhibiting distinct pharmacological properties. The pyrrolidine-thiazolidinedione hybrid structure presents opportunities for stereoselective synthesis approaches that can produce specific stereoisomeric forms with desired properties. Understanding these stereochemical relationships becomes crucial for structure-activity relationship studies and the development of related compounds with optimized characteristics.
The conformational preferences of the bicyclic system also influence the compound's crystal packing arrangements and solid-state properties. The hydrochloride salt formation can affect the stereochemical environment around the nitrogen centers, potentially stabilizing specific conformational arrangements through ionic interactions and hydrogen bonding networks. These considerations highlight the importance of stereochemical analysis in fully characterizing the compound's chemical identity and predicting its behavior in various applications.
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)5-1-2-8-3-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNPOYOLFUSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. By activating PPARγ, 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride enhances insulin sensitivity and exhibits antidiabetic properties. Additionally, it interacts with cytoplasmic Mur ligase enzymes, contributing to its antimicrobial activity.
Cellular Effects
The effects of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PPARγ by 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride leads to the upregulation of genes involved in glucose uptake and lipid storage. This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Furthermore, its antimicrobial activity is attributed to the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall synthesis.
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It binds to the PPARγ receptor, leading to conformational changes that facilitate the recruitment of coactivators and the subsequent activation of target genes. This binding interaction enhances insulin sensitivity and regulates glucose and lipid metabolism. Additionally, the compound inhibits cytoplasmic Mur ligase enzymes, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity. The antioxidant properties of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride are due to its ability to scavenge ROS, thereby reducing oxidative damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride remains stable under various conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained antidiabetic and antimicrobial effects, indicating the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antidiabetic and antimicrobial activities without causing adverse effects. Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, primarily through the activation of PPARγ. This interaction enhances insulin sensitivity and promotes glucose uptake and lipid storage. Additionally, the compound’s antimicrobial activity involves the inhibition of cytoplasmic Mur ligase enzymes, disrupting bacterial cell wall synthesis. These metabolic pathways highlight the compound’s potential for treating metabolic disorders and bacterial infections.
Transport and Distribution
The transport and distribution of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it interacts with binding proteins that facilitate its distribution to specific cellular compartments. This targeted distribution enhances the compound’s efficacy and minimizes off-target effects.
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic Mur ligase enzymes and exerts its antimicrobial effects. Additionally, it is transported to the nucleus, where it binds to PPARγ and regulates gene expression involved in glucose and lipid metabolism. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring with a pyrrolidine substituent, which enhances its pharmacological potential. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The primary mechanism of action for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione involves the modulation of peroxisome proliferator-activated receptors gamma (PPARγ). Activation of PPARγ leads to several metabolic effects, including:
- Improved Insulin Sensitivity : The compound enhances glucose uptake and reduces insulin resistance, making it a potential treatment for diabetes.
- Antimicrobial Activity : It inhibits the cytoplasmic Mur ligase enzyme, crucial for bacterial cell wall synthesis, thereby displaying significant antimicrobial properties.
- Antioxidant Effects : The compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activities
The biological activities of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione in various biological contexts:
- Antidiabetic Properties : A study demonstrated that compounds similar to 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione significantly lowered blood glucose levels in a dexamethasone-induced diabetic rat model. The compound showed hypoglycemic effects comparable to pioglitazone, a known antidiabetic drug .
- Antimicrobial Activity : Research indicated that derivatives of thiazolidine compounds could effectively inhibit bacterial growth by interfering with critical enzymes involved in cell wall synthesis. This suggests a promising role for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione in treating bacterial infections.
- Anticancer Effects : Investigations into the anticancer properties revealed that this compound could inhibit the proliferation of cancer cells. For instance, it was observed to reduce cell viability in DU-145 prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Scientific Research Applications
The compound 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride (CAS: 1864054-07-8) is a thiazolidinedione derivative with a range of applications primarily in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its role in drug development, potential therapeutic uses, and insights from recent studies.
Antidiabetic Activity
Thiazolidinediones are known for their insulin-sensitizing properties. Research indicates that 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride exhibits significant antidiabetic effects by enhancing glucose uptake in peripheral tissues and reducing insulin resistance. Studies have shown that this compound can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and fat cell differentiation.
Neuroprotective Effects
Recent studies have suggested that thiazolidinediones may possess neuroprotective properties. The compound has been investigated for its potential to mitigate neurodegeneration in models of Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, offering a promising avenue for therapeutic intervention in neurodegenerative disorders.
Anticancer Properties
Emerging research highlights the anticancer potential of thiazolidinediones, including 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By downregulating the NF-kB pathway, it helps reduce inflammation and tissue damage.
Cardioprotective Effects
Research indicates that thiazolidinediones can provide cardioprotective benefits by improving endothelial function and reducing vascular inflammation. The compound's ability to modulate lipid profiles and reduce atherosclerotic plaque formation is under investigation as a potential therapeutic strategy for cardiovascular diseases.
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rat models demonstrated that administration of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride resulted in significant reductions in blood glucose levels compared to control groups. The study concluded that the compound effectively enhances insulin sensitivity and could be a candidate for further development as an antidiabetic agent.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and oxidative stress markers. This suggests its potential application in treating Alzheimer's disease, warranting further exploration in vivo.
Case Study 3: Cancer Cell Apoptosis
Research involving breast cancer cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates. Flow cytometry analyses indicated activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
N3 Substituents
- Target Compound : Pyrrolidin-3-yl group. Synthesis likely involves alkylation of TZD with a pyrrolidine-containing reagent, though explicit details are absent in the evidence .
- Analog 1: 3-(2-Diisopropylaminoethyl)-TZD (). Synthesized via alkylation of TZD with 2-diisopropylaminoethyl chloride hydrochloride under reflux in acetone .
- Analog 2 : 3-(4-Fluorobenzyl)-TZD (). Formed by reacting TZD with 4-fluorobenzyl chloride in DMF using NaH as a base .
- Analog 3 : 3-(Piperidin-1-ylmethyl)-TZD (). Derived from Mannich base reactions without acidic catalysts .
C5 Substituents
- Target Compound: Unsubstituted C5 position (based on nomenclature).
- Analog 4: 5-(4-Methoxybenzylidene)-TZD (). Synthesized via Knoevenagel condensation with p-methoxybenzaldehyde .
- Analog 5: 5-(4-Chlorobenzylidene)-TZD (). Prepared using Knoevenagel condensation with 4-chlorobenzaldehyde .
- Analog 6 : 5-(Prop-2-ynyl)-TZD (). Modified via alkyne-containing substituents for enhanced PTP-1B inhibition .
Key Findings :
- C5 benzylidene-substituted analogs exhibit potent enzyme inhibition (e.g., PTP-1B, ERK) linked to antidiabetic and anticancer effects .
- N3 alkylation with aminoethyl or benzyl groups enhances target selectivity, as seen in ERK inhibitors (e.g., ) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (Diisopropylaminoethyl) | Analog 2 (4-Fluorobenzyl) | Analog 5 (4-Chlorobenzylidene) |
|---|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 352.5 g/mol | 269.3 g/mol | 295.7 g/mol |
| Rotatable Bonds | 3 (estimated) | 6 | 3 | 3 |
| Polar Surface Area (PSA) | ~70 Ų | ~50 Ų | ~60 Ų | ~70 Ų |
| Bioavailability Prediction | Moderate (PSA ≤ 140 Ų) | High (PSA = 50 Ų) | Moderate | Moderate |
Insights :
- Analog 1’s higher rotatable bond count (6 vs. 3) may negatively impact oral bioavailability, aligning with ’s findings .
Preparation Methods
Starting Materials and Initial Steps
- The synthesis begins with 2,4-thiazolidinedione as the core molecule.
- The introduction of the pyrrolidin-3-yl substituent at the 3-position is typically achieved through nucleophilic substitution or alkylation reactions using pyrrolidine derivatives or their chlorohydrochloride salts.
Alkylation Reaction
- The reaction of 2,4-thiazolidinedione with pyrrolidin-3-yl chlorohydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions is a common method to introduce the pyrrolidin-3-yl group at the 3-position.
- This method yields the corresponding 3-substituted thiazolidine-2,4-dione derivatives in good yields (typically 68–85%).
Formation of Hydrochloride Salt
- The hydrochloride salt form is obtained by treatment of the free base with hydrochloric acid, which improves the compound's stability and solubility.
- This step is crucial for pharmaceutical applications, as the hydrochloride salt often exhibits better handling properties.
Detailed Synthetic Route and Conditions
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | 2,4-Thiazolidinedione + Pyrrolidin-3-yl chlorohydrochloride | Alkylation in acetone, K₂CO₃ base, reflux for several hours |
| 2 | Work-up | Filtration, washing with acetonitrile, evaporation under vacuum |
| 3 | Purification | Column chromatography using dichloromethane:ethyl acetate (10:1) as eluent |
| 4 | Hydrochloride salt formation | Treatment with HCl to form hydrochloride salt |
- Yields for the alkylation step range from 68% to 85%, with the final hydrochloride salt obtained as crystalline solids.
- Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm the structure and purity of the product.
Alternative Synthetic Approaches
Knoevenagel Condensation Followed by Alkylation
- In some protocols, a Knoevenagel condensation is first performed between 2,4-thiazolidinedione and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to yield 5-arylidene derivatives.
- These intermediates are then alkylated with pyrrolidinyl chlorohydrochloride salts under basic conditions.
- This two-step approach allows for further functionalization and diversification of the TZD derivatives.
Use of Ethyl Chloroformate for Ester Intermediates
- Ethyl 2,4-dioxothiazolidine-3-carboxylate can be synthesized by reacting 2,4-thiazolidinedione with ethyl chloroformate in the presence of triethylamine in dry toluene at low temperatures.
- Subsequent transformations can introduce the pyrrolidinyl substituent via nucleophilic substitution.
Research Findings and Analytical Data
- The alkylation reaction conditions have been optimized for maximum yield and purity, with reflux times typically between 3 to 7 hours.
- The reaction mechanism involves nucleophilic attack by the pyrrolidinyl amine on the activated 3-position of the TZD ring.
Structural confirmation is achieved by:
Analytical Method Key Findings ¹H NMR Multiplets corresponding to pyrrolidinyl methylene protons at δ 2.10–2.14 ppm; NH proton as broad singlet ¹³C NMR Signals consistent with TZD carbonyl carbons and pyrrolidine carbons HRMS Molecular ion peak matching calculated mass for hydrochloride salt The hydrochloride salt formation enhances the compound's crystallinity and facilitates purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Alkylation | 2,4-Thiazolidinedione, Pyrrolidin-3-yl chlorohydrochloride, K₂CO₃, Acetone | Reflux, several hours | 68–85 | Straightforward, high yield, simple purification |
| Knoevenagel Condensation + Alkylation | 2,4-Thiazolidinedione, Aromatic aldehyde, Pyrrolidinyl chlorohydrochloride | Acetic acid reflux, base catalysis | Moderate | Allows further substitution on TZD ring |
| Ester Intermediate Route | 2,4-Thiazolidinedione, Ethyl chloroformate, Triethylamine | Low temp addition, room temp stirring | High | Provides ester intermediates for functionalization |
Q & A
Q. What are the recommended methods for synthesizing and characterizing 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride?
Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine derivatives with thiazolidinedione precursors under controlled conditions. Key steps include:
- Cyclization : Use of coupling agents (e.g., DCC or EDC) to form the thiazolidine-2,4-dione ring, followed by HCl salt precipitation .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .
- Characterization :
- NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine NH and thiazolidine carbonyl groups).
- HPLC : Assess purity (>98% for research-grade material) using reverse-phase C18 columns with UV detection at 210–254 nm .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Waste Disposal : Segregate waste into halogenated organic containers and collaborate with certified waste management services .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction energetics. For example, assess the stability of intermediates during cyclization .
- Reaction Path Search Tools : Leverage software like GRRM or IRC calculations to identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Validation : Replicate experiments across multiple concentrations to identify non-linear effects or threshold behaviors.
- Structural Analogues : Test derivatives to isolate the impact of the pyrrolidine-thiazolidinedione scaffold versus substituent effects .
Q. What advanced techniques are used to study supramolecular interactions of this compound in crystal structures?
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between pyrrolidine NH and carbonyl groups) .
- Cambridge Structural Database (CSD) Survey : Compare packing motifs with related salts (e.g., pyridinium or piperidine derivatives) to identify common π-stacking or halogen-bonding patterns .
- Thermogravimetric Analysis (TGA) : Assess stability of the hydrochloride salt under heating, correlating with intermolecular forces .
Q. How can researchers design experiments to resolve discrepancies in solubility or stability profiles?
- pH-Dependent Studies : Measure solubility in buffers (pH 1–12) to identify protonation states affecting stability .
- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Counterion Screening : Compare hydrochloride with other salts (e.g., trifluoroacetate) to optimize crystallinity and bioavailability .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
